L-Alanyl-N-[(2-nitrophenyl)methyl]glycine
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Overview
Description
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine is a dipeptide compound that consists of an alanine residue and a glycine residue, with a 2-nitrophenylmethyl group attached to the nitrogen atom of the glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-[(2-nitrophenyl)methyl]glycine typically involves the coupling of L-alanine and glycine derivatives. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine has several applications in scientific research:
Biology: Investigated for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of L-Alanyl-N-[(2-nitrophenyl)methyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The nitrophenyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-Phenylalanyl-Glycine: Another dipeptide with a phenylalanine residue instead of a nitrophenyl group.
N-(3-Nitrophenyl)glycine Methyl Ester: A related compound with a similar nitrophenyl group but different peptide structure.
Uniqueness
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine is unique due to the presence of the 2-nitrophenylmethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
877036-86-7 |
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Molecular Formula |
C12H15N3O5 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-[[(2S)-2-aminopropanoyl]-[(2-nitrophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O5/c1-8(13)12(18)14(7-11(16)17)6-9-4-2-3-5-10(9)15(19)20/h2-5,8H,6-7,13H2,1H3,(H,16,17)/t8-/m0/s1 |
InChI Key |
DHKUTHFXYNELOK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1[N+](=O)[O-])CC(=O)O)N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1[N+](=O)[O-])CC(=O)O)N |
Origin of Product |
United States |
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